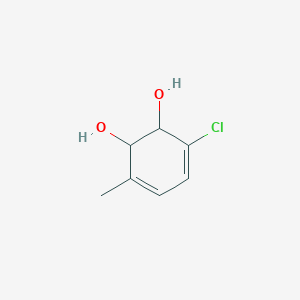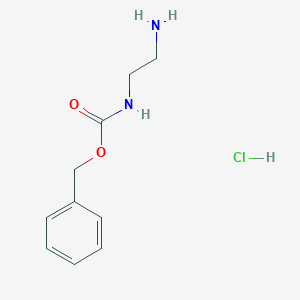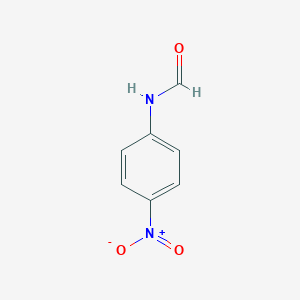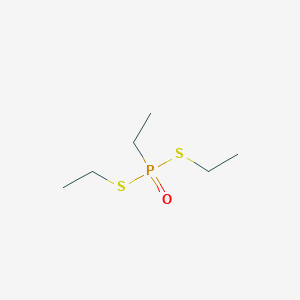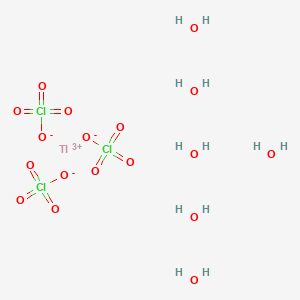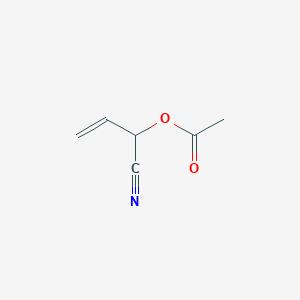
Acétate de 1-cyanoallyle
Vue d'ensemble
Description
1-Cyanoallyl acetate is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyanoallyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46585. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyanoallyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyanoallyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acétate de 1-cyanoallyle est un composé chimique polyvalent utilisé en synthèse organique. Sa structure unique lui permet d'être utilisé comme élément de base dans la synthèse de divers composés organiques .
Traitement de la biomasse
Les liquides ioniques à base d'acétate (AcILs), tels que l'this compound, ont des applications dans le traitement de la biomasse . Ils peuvent agir comme solvants et activateurs pour la dissolution de la biomasse .
Synthèse organique propre
Les AcILs, y compris l'this compound, peuvent servir de catalyseurs et de milieux réactionnels dans la synthèse organique propre . Ils contribuent au développement de procédés chimiques respectueux de l'environnement .
Procédés de séparation
L'this compound peut être utilisé dans les procédés de séparation . Ses propriétés uniques le rendent adapté à une utilisation dans diverses techniques de séparation .
Électrochimie
Les AcILs comme l'this compound ont des applications dans le domaine de l'électrochimie . Ils peuvent être utilisés comme électrolytes pour les batteries au zinc, les supercondensateurs et l'électrodéposition .
Domaines de l'énergie et de la pétrochimie
L'this compound a des applications potentielles dans les domaines de l'énergie et de la pétrochimie . Ses caractéristiques uniques en font un candidat important pour une série d'applications dans ces domaines
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown
Biochemical Pathways
It is known that acetyl-coa, a related compound, plays a crucial role in many biochemical pathways, including the acetyl coa pathway . This pathway is ancient and is involved in the fixation of CO2
Result of Action
It has been found to be non-mutagenic in bacteria according to the oecd 471 ames test This suggests that it does not cause genetic mutations in these organisms
Analyse Biochimique
Biochemical Properties
1-Cyanoallyl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the acetate ester to produce 1-cyanoallyl alcohol . Additionally, the cyano group can participate in nucleophilic addition reactions, interacting with enzymes that catalyze such processes. These interactions are crucial for the compound’s role in biochemical pathways, enabling the synthesis of diverse bioactive molecules.
Cellular Effects
The effects of 1-cyanoallyl acetate on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, 1-cyanoallyl acetate can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-cyanoallyl acetate exerts its effects through several mechanisms. One primary mechanism involves the binding of the cyano group to active sites of enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Additionally, the acetate ester can undergo hydrolysis, releasing acetic acid and 1-cyanoallyl alcohol, which can further participate in various biochemical reactions. These molecular interactions are essential for the compound’s biological activity and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyanoallyl acetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong acids or bases . Over time, this degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that 1-cyanoallyl acetate can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to influence cell viability and proliferation over extended periods .
Dosage Effects in Animal Models
The effects of 1-cyanoallyl acetate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies. Threshold effects have also been observed, where certain biological responses are only triggered at specific concentration levels.
Metabolic Pathways
1-Cyanoallyl acetate is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450 oxidases These enzymes facilitate the conversion of 1-cyanoallyl acetate into various metabolites, including 1-cyanoallyl alcohol and acetic acid These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of other metabolites within the cell
Transport and Distribution
Within cells and tissues, 1-cyanoallyl acetate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biological effects. The distribution of 1-cyanoallyl acetate within tissues is influenced by factors such as tissue permeability and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of 1-cyanoallyl acetate is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles For instance, the presence of a cyano group can facilitate its targeting to the mitochondria, where it can participate in metabolic reactions
Propriétés
IUPAC Name |
1-cyanoprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLEOUIWVWVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015438 | |
| Record name | 1-Cyanoallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15667-63-7 | |
| Record name | Acrolein cyanohydrin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15667-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15667-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyanoallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanoallyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)





